molecular formula C5H10N2O B095610 1,3-Diazepin-2-one, hexahydro- CAS No. 19055-93-7

1,3-Diazepin-2-one, hexahydro-

Cat. No. B095610
CAS RN: 19055-93-7
M. Wt: 114.15 g/mol
InChI Key: RLFFWWKJSJOYMQ-UHFFFAOYSA-N
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Description

“1,3-Diazepin-2-one, hexahydro-” is also known as “1,3-Diazepan-2-one” and has the molecular formula C5H10N2O . It is a compound that contains a 1,3-diazepanone ring .


Synthesis Analysis

A general approach to synthesize 6-phenylthio-substituted 2,3,4,5-tetrahydro-1H-1,3-diazepin-2-ones involves the ring expansion reaction of 1,2,3,4-tetrahydropyrimidin-2-ones under the action of nucleophiles . The first step of the synthesis involves the preparation of N-[(2-benzoyloxy-1-tosyl)ethyl]urea by three-component condensation of 2-benzoyloxyethanal, urea, and p-toluenesulfinic acid .


Molecular Structure Analysis

The molecular structure of “1,3-Diazepin-2-one, hexahydro-” is characterized by an average mass of 114.146 Da and a monoisotopic mass of 114.079315 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “1,3-Diazepin-2-one, hexahydro-” include nucleophilic substitution of the tosyl group in the obtained sulfone with sodium enolates of α-phenylthioketones followed by cyclization–dehydration, and debenzoylation . This results in 4-hydroxymethyl-5-phenylthio-1,2,3,4-tetrahydropyrimidin-2-ones which are transformed into the 4-mesyloxymethyl-derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1,3-Diazepin-2-one, hexahydro-” are characterized by its molecular formula C5H10N2O, an average mass of 114.146 Da, and a monoisotopic mass of 114.079315 Da .

Safety And Hazards

While specific safety and hazard information for “1,3-Diazepin-2-one, hexahydro-” is not available, it’s important to handle all chemicals with care and take necessary precautions. For example, avoid breathing dust/fume/gas/mist/vapours/spray and if in eyes, rinse cautiously with water for several minutes .

Future Directions

The future directions in the research and development of “1,3-Diazepin-2-one, hexahydro-” could involve further exploration of its synthesis methods, potential applications, and safety profiles. The development of an effective one-pot synthesis from 4-mesyloxymethyl-pyrimidines using a ring expansion/ring contraction sequence is a notable advancement .

properties

IUPAC Name

1,3-diazepan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c8-5-6-3-1-2-4-7-5/h1-4H2,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLFFWWKJSJOYMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50172529
Record name 1,3-Diazepin-2-one, hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50172529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Diazepin-2-one, hexahydro-

CAS RN

19055-93-7
Record name Hexahydro-2H-1,3-diazepin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19055-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetramethyleneurea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019055937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N'-Tetramethyleneurea
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175147
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Diazepin-2-one, hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50172529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TETRAMETHYLENEUREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NV90XQ1ZLZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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